molecular formula C6H4FNO3 B3030225 5-Fluoro-2-hydroxynicotinic acid CAS No. 884494-83-1

5-Fluoro-2-hydroxynicotinic acid

Cat. No. B3030225
CAS RN: 884494-83-1
M. Wt: 157.10
InChI Key: CXBKATPRUBVOOM-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxynicotinic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It has a molecular formula of C6H4FNO3 .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-hydroxynicotinic acid contains a total of 15 bonds; 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .

Scientific Research Applications

Pharmaceutical Research and Drug Development

5-F-2-HNA serves as a crucial building block in the synthesis of innovative pharmaceutical compounds. Researchers explore its potential as an active ingredient or scaffold for designing novel drugs. Its structural features make it an attractive candidate for drug development, especially in the context of cancer therapy .

NAPRT Inhibition for Cancer Treatment

Recent studies highlight the relevance of nicotinic acid phosphoribosyltransferase (NAPRT) as a potential target in cancer therapy. NAPRT is the rate-limiting enzyme in the Preiss–Handler NAD-production pathway for certain human cancers. 5-F-2-HNA has been identified as a NAPRT inhibitor, demonstrating promising anti-cancer activity. It cooperates with other inhibitors, such as FK866, to enhance cancer cell killing. Further research aims to optimize its efficacy and safety .

Metabolism and NAD Synthesis

Understanding cellular metabolism is crucial for disease management. 5-F-2-HNA’s impact on NAD (nicotinamide adenine dinucleotide) synthesis pathways provides insights into cellular energy regulation, redox balance, and DNA repair. Researchers investigate its role in modulating NAD levels and its implications for health and disease .

Anti-Inflammatory Properties

Nicotinic acid derivatives, including 5-F-2-HNA, exhibit anti-inflammatory effects. These properties may be relevant in conditions such as autoimmune diseases, where inflammation plays a central role. Researchers explore its potential as an adjunct therapy or as a lead compound for designing anti-inflammatory agents .

Environmental Applications

Beyond medicine, 5-F-2-HNA’s properties extend to environmental applications. Researchers investigate its role in catalysis, sensing, or remediation. For instance, it could serve as a ligand in metal complexes for environmental pollutant removal or as a probe for detecting specific ions or molecules.

Chemical Synthesis and Organic Chemistry

Organic chemists utilize 5-F-2-HNA as a versatile starting material for synthesizing diverse compounds. Its functional groups allow for derivatization, enabling the creation of complex molecules. Researchers explore its use in constructing heterocyclic frameworks, ligands, or chiral intermediates .

Mechanism of Action

While the specific mechanism of action for 5-Fluoro-2-hydroxynicotinic acid is not reported, it’s worth noting that similar compounds like 5-fluorouracil have been widely used in cancer treatment. The increased understanding of the mechanism of action of 5-fluorouracil has led to the development of strategies that increase its anticancer activity .

Safety and Hazards

The safety data sheet for 5-Fluoro-2-hydroxynicotinic acid includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

5-fluoro-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBKATPRUBVOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654557
Record name 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-hydroxynicotinic acid

CAS RN

884494-83-1
Record name 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-hydroxypyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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